REACTION_CXSMILES
|
[OH-].[K+].[C:3]([O-:9])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH3:10][C:11](O)([CH:13](Cl)[CH2:14][C:15](Cl)([Cl:17])[Cl:16])[CH3:12]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:5]([CH:4]1[CH:13]([CH:14]=[C:15]([Cl:17])[Cl:16])[C:11]([CH3:12])([CH3:10])[O:9][C:3]1=[O:8])(=[O:6])[CH3:7] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CC(Cl)(Cl)Cl)Cl)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
CUSTOM
|
Details
|
the salts which had precipitated
|
Type
|
DISSOLUTION
|
Details
|
were dissolved with water
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(=O)OC(C1C=C(Cl)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |